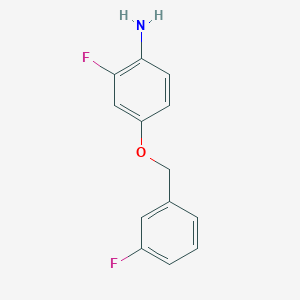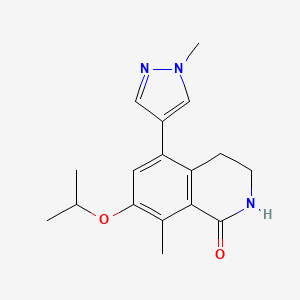
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include pyrazole derivatives, isoquinoline derivatives, and various alkylating agents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound may be studied for its potential biological activity. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases, including neurological disorders and cardiovascular diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one include other isoquinoline derivatives, such as:
- 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
- 7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one
- 5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and isoquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H21N3O2 |
|---|---|
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)22-15-7-14(12-8-19-20(4)9-12)13-5-6-18-17(21)16(13)11(15)3/h7-10H,5-6H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
GMLZADMUGMMTCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C2=C1C(=O)NCC2)C3=CN(N=C3)C)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-benzothiophene](/img/structure/B8551853.png)
![5-Chloro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzenamine](/img/structure/B8551855.png)
![methyl 2-((tert-butoxycarbonyl)((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B8551866.png)
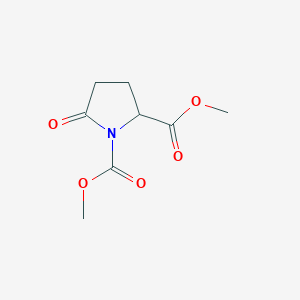
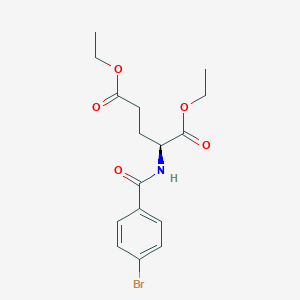
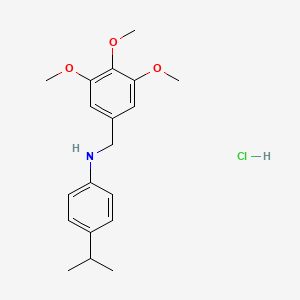
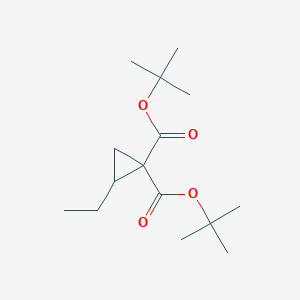
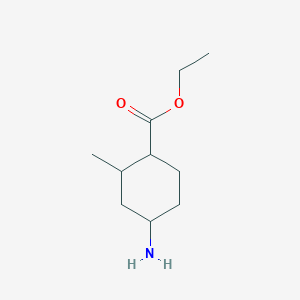
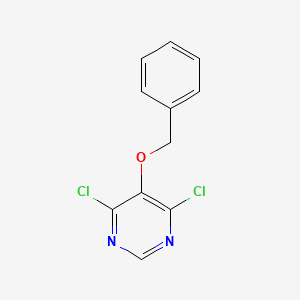
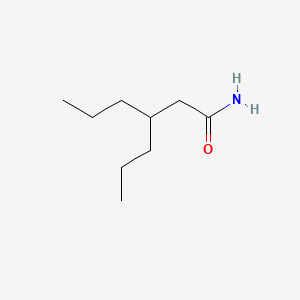

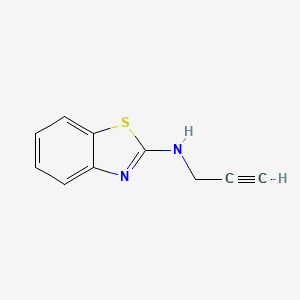
![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)
